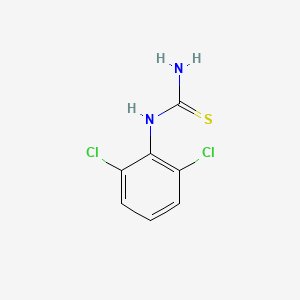

2,6-Dichlorophenylthiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQHRGMPBWZVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216113 | |

| Record name | Thiourea, (2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730365 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6590-91-6 | |

| Record name | Thiourea, (2,6-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, (2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-Dichlorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2,6-Dichlorophenylthiourea

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorophenylthiourea, a halogenated aromatic thiourea, has emerged as a molecule of significant interest within the scientific community, demonstrating a spectrum of biological activities. While its utility as a synthetic intermediate is well-documented, its potential as a modulator of cellular processes warrants a deeper, mechanistic exploration. This technical guide synthesizes the current understanding and presents a scientifically-grounded, proposed mechanism of action for this compound, focusing on its cytotoxic and anti-inflammatory properties. Drawing upon evidence from structurally related compounds, we postulate a multi-faceted mechanism centered on the induction of apoptosis and the suppression of pro-inflammatory signaling pathways. This document is intended to serve as a comprehensive resource for researchers in drug discovery and development, providing not only a theoretical framework but also actionable experimental protocols to further investigate and validate the therapeutic potential of this compound.

Introduction: The Therapeutic Potential of Substituted Thioureas

The thiourea scaffold, characterized by a central thiocarbonyl group flanked by amino moieties, represents a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1] The introduction of halogenated phenyl rings, such as the 2,6-dichlorophenyl group, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, often enhancing its potency and cellular uptake.

This compound (Figure 1) is a member of this promising class of compounds. While its direct mechanistic studies are not extensively reported, compelling evidence from closely related analogs, particularly other dichlorophenyl-substituted thioureas, provides a strong foundation for elucidating its mode of action.[2] This guide will focus on two key, interconnected biological activities: cytotoxicity against cancer cells and inhibition of inflammatory responses.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Proposed Mechanism of Action: A Dual Approach to Cellular Modulation

Based on the cytotoxic and anti-inflammatory effects observed with structurally similar dichlorophenylthiourea derivatives, we propose a dual mechanism of action for this compound, converging on the induction of apoptosis in cancer cells and the suppression of the pro-inflammatory cytokine, Interleukin-6 (IL-6).

Induction of Apoptosis in Cancer Cells

Studies on 3,4-dichlorophenylthiourea have demonstrated potent induction of late-stage apoptosis in human colon cancer cell lines (SW480 and SW620).[2] It is highly probable that this compound exerts a similar pro-apoptotic effect. We hypothesize that this occurs through the intrinsic (mitochondrial) pathway of apoptosis.

Figure 2: Proposed Intrinsic Apoptosis Pathway Induced by this compound

Caption: Proposed intrinsic apoptosis pathway.

This proposed pathway involves the following key steps:

-

Induction of Mitochondrial Stress: this compound is proposed to induce stress on the mitochondria, the powerhouse of the cell. The exact molecular trigger for this stress is yet to be identified but could involve the generation of reactive oxygen species (ROS) or direct interaction with mitochondrial proteins.

-

Activation of Pro-Apoptotic Proteins: This mitochondrial stress leads to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize on the outer mitochondrial membrane, leading to its permeabilization.

-

Release of Cytochrome c: MOMP results in the release of cytochrome c from the intermembrane space of the mitochondria into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9.

-

Executioner Caspase Activation: Activated caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3.

-

Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Inhibition of Interleukin-6 (IL-6) Secretion

Chronic inflammation is a key driver of tumor progression. The pro-inflammatory cytokine IL-6 plays a pivotal role in this process. Dichlorophenylthiourea derivatives have been shown to significantly decrease the secretion of IL-6 from cancer cells.[2] We propose that this compound shares this anti-inflammatory property.

The precise mechanism of IL-6 inhibition is likely at the level of gene transcription, potentially through the modulation of key transcription factors such as NF-κB or STAT3, which are known to regulate IL-6 expression.

Figure 3: Proposed Inhibition of IL-6 Secretion

Caption: Proposed inhibition of IL-6 secretion.

Experimental Validation: A Guide for the Bench Scientist

To rigorously test the proposed mechanism of action, a series of well-defined experiments are essential. The following protocols provide a roadmap for researchers to validate the cytotoxic and anti-inflammatory effects of this compound.

Assessment of Cytotoxicity

The initial step is to determine the cytotoxic potential of this compound against a panel of relevant cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., SW480, SW620, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration that inhibits cell growth by 50%) using appropriate software.

Table 1: Representative Data for Cytotoxicity of Dichlorophenylthiourea Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3,4-Dichlorophenylthiourea | SW620 | 1.5 ± 0.72 | [2] |

| 3,4-Dichlorophenylthiourea | SW480 | 7.3 ± 0.91 | [2] |

Elucidation of the Apoptotic Pathway

Once cytotoxicity is established, the next step is to confirm that cell death occurs via apoptosis and to delineate the specific pathway involved.

Experimental Workflow: Apoptosis Pathway Analysis

Figure 4: Experimental Workflow for Apoptosis Analysis

Caption: Workflow for apoptosis pathway investigation.

Detailed Protocols:

-

Annexin V/Propidium Iodide (PI) Staining: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

-

Treat cells with this compound at its IC50 concentration for various time points.

-

Harvest the cells and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry.

-

-

Caspase Activity Assays: Commercially available kits can be used to measure the activity of key caspases (caspase-3, -8, and -9) using fluorogenic or colorimetric substrates.[4] This will help to confirm the involvement of the caspase cascade and provide clues as to whether the intrinsic (caspase-9) or extrinsic (caspase-8) pathway is initiated.

-

Western Blot Analysis: This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

-

Prepare cell lysates from treated and untreated cells.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against proteins such as Bcl-2, Bax, Bak, cleaved caspase-3, and cytochrome c (in cytosolic and mitochondrial fractions).

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Measurement of IL-6 Inhibition

To validate the proposed anti-inflammatory effect, the levels of secreted IL-6 in the cell culture medium can be quantified.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6

-

Sample Collection: Collect the cell culture supernatant from cells treated with this compound.

-

ELISA Procedure: Follow the manufacturer's instructions for a commercially available human IL-6 ELISA kit.[5][6][7][8] This typically involves:

-

Coating a 96-well plate with a capture antibody specific for IL-6.

-

Adding standards and samples to the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to produce a colored product.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Generate a standard curve and determine the concentration of IL-6 in the samples.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiourea derivatives is highly dependent on the nature and position of the substituents on the phenyl rings.[9][10][11] The presence of electron-withdrawing groups, such as chlorine atoms, often enhances cytotoxic activity. The 2,6-dichloro substitution pattern is of particular interest as it can induce a specific conformational arrangement of the molecule, potentially favoring its interaction with a biological target. Further studies involving the synthesis and biological evaluation of a series of analogs with varying substitution patterns on the phenyl ring will be crucial to establish a clear SAR and to optimize the potency and selectivity of this class of compounds.

Conclusion and Future Directions

This technical guide has outlined a plausible, evidence-based mechanism of action for this compound, centered on the induction of apoptosis and the inhibition of IL-6 secretion. The provided experimental protocols offer a clear path for the validation of this proposed mechanism.

Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling to identify the direct molecular target(s) of this compound.

-

In Vivo Efficacy: Evaluating the anti-tumor and anti-inflammatory efficacy of this compound in relevant animal models.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to determine its drug-like potential.

By systematically addressing these research questions, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of novel therapeutics for cancer and inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]

- 4. Apoptosis Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. Human IL-6 ELISA Kit (ab100572) | Abcam [abcam.com]

- 6. bmgrp.com [bmgrp.com]

- 7. biovendor.com [biovendor.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 10. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 2,6-Dichlorophenylthiourea derivatives

An In-Depth Technical Guide to the Biological Activity of 2,6-Dichlorophenylthiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea derivatives, characterized by the presence of an SC(NH₂)₂ core, have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1] The incorporation of a 2,6-dichlorophenyl moiety into the thiourea backbone has been shown to significantly influence the pharmacological properties of these compounds, leading to the development of potent agents with anticancer, antimicrobial, and enzyme-inhibiting capabilities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives. We will delve into the mechanistic insights behind their therapeutic potential and provide detailed experimental protocols for their synthesis and biological characterization, aiming to equip researchers with the knowledge to further explore and exploit this promising class of compounds in drug discovery and development.

Introduction: The Versatility of the Thiourea Scaffold

Thiourea and its derivatives are organosulfur compounds that have garnered significant attention in organic synthesis and medicinal chemistry due to their diverse biological applications.[1][2] The thione-thiol tautomerism of the thiourea group, along with its ability to form stable complexes with metal ions and participate in hydrogen bonding, underpins its multifaceted pharmacological profile.[1][3] These derivatives have been reported to possess a broad range of activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[4]

The 2,6-dichlorophenyl group is a key pharmacophore that can significantly enhance the biological activity of a parent molecule.[5] The presence of two chlorine atoms in the ortho positions restricts the rotation of the phenyl ring, influencing the compound's conformation and promoting specific interactions with biological targets through van der Waals forces and halogen bonding.[5] This guide will focus specifically on derivatives of this compound, exploring how this structural feature contributes to their potent biological effects.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically a straightforward process, often involving the reaction of 2,6-dichloroaniline with an appropriate isothiocyanate. A general and efficient method for the synthesis of 3-acetyl-1-(2,6-dichlorophenyl)thiourea is provided below.

Experimental Protocol: Synthesis of 3-Acetyl-1-(2,6-dichlorophenyl)thiourea[6]

Objective: To synthesize 3-acetyl-1-(2,6-dichlorophenyl)thiourea.

Materials:

-

Acetyl chloride

-

Ammonium thiocyanate

-

2,6-dichloroaniline

-

Acetone

-

Acidified cold water

-

Acetonitrile

Procedure:

-

Add a solution of acetyl chloride (0.10 mol) in acetone (30 ml) dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 ml).

-

Reflux the reaction mixture for 30 minutes.

-

After cooling to room temperature, add a solution of 2,6-dichloroaniline (0.10 mol) in acetone (10 ml).

-

Reflux the mixture for an additional 3 hours.

-

Pour the reaction mixture into acidified cold water.

-

Collect the precipitated title compound by filtration.

-

Recrystallize the crude product from acetonitrile to obtain the pure 3-acetyl-1-(2,6-dichlorophenyl)thiourea.

-

Confirm the purity and structure of the compound using infrared spectroscopy and melting point determination.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines.[6][7][8] The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[9][10]

Mechanism of Action: Induction of Apoptosis

Studies on 1,3-disubstituted thiourea derivatives have shown that compounds bearing a 3,4-dichlorophenyl substituent exhibit strong pro-apoptotic activity.[9] For instance, one such derivative induced late apoptosis in 95-99% of colon cancer cells (SW480 and SW620) and 73% of leukemia cells (K-562).[9] The apoptotic pathway is often initiated through DNA damage, leading to the activation of caspases, which are key executioners of apoptosis.[11][12]

Structure-Activity Relationship (SAR)

The substitution pattern on the phenyl ring of thiourea derivatives plays a crucial role in their anticancer activity.[13][14] For instance, in a series of pyrido[2,3-d]pyrimidin-7-one compounds, the presence of a 2,6-dichlorophenyl group was found to be critical for potent Abl kinase inhibition.[13] The introduction of different substituents at the 3- and 4-positions of the phenylamino moiety led to improved potency and selectivity.[13]

In Vitro Cytotoxicity Assay

The cytotoxic activity of newly synthesized compounds is typically evaluated using in vitro assays against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxic activity of this compound derivatives against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SW620 colon cancer cells)[7]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

| Compound ID | Substitution on Phenyl Ring | Target Cell Line | IC₅₀ (µg/mL)[7] |

| 4c | Aryl group | SW620 | 2-15 |

| 4f | Aryl group | SW620 | 2-15 |

| 4j | Aryl group | SW620 | 2-15 |

Antimicrobial Activity

Thiourea derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[3][15]

Spectrum of Activity

N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea has shown a broad spectrum of antimicrobial activity against Gram-negative bacteria like E. coli and S. enteritidis, as well as P. aeruginosa. It is also highly active against the Gram-positive bacterium S. aureus (including MRSA strains) and Candida species.[15]

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial efficacy of the compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of this compound derivatives against various microbial strains.

Materials:

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

96-well microplates

-

Microbial inoculum (adjusted to a specific concentration, e.g., 0.5 McFarland standard)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth with solvent)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Add a standardized inoculum of the microbial strain to each well.

-

Include positive and negative controls on each plate.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

| Compound | Target Organism | MIC (µg/mL)[15] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | E. coli | Broad Spectrum Activity |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. enteritidis | Broad Spectrum Activity |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | P. aeruginosa | Broad Spectrum Activity |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Candida spp. | 32-256 |

Enzyme Inhibition

Thiourea derivatives have been investigated as inhibitors of various enzymes, including cholinesterases and carbonic anhydrases, which are important targets in the treatment of neurodegenerative diseases and other conditions.[16][17][18]

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine.[17] Inhibitors of these enzymes are used in the management of Alzheimer's disease. Some thiourea derivatives have shown potent inhibitory activity against both AChE and BChE.[16]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. CA inhibitors are used as diuretics and in the treatment of glaucoma.[18] Studies on sulfenimide derivatives, which share structural similarities with thioureas, have demonstrated effective inhibition of human carbonic anhydrase isoforms.[18]

Future Perspectives

The diverse biological activities of this compound derivatives make them a highly attractive scaffold for the development of new therapeutic agents. Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating a wider range of analogues to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising candidates in animal models of cancer and infectious diseases.

-

Combination Therapies: Investigating the potential of these derivatives to be used in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

Conclusion

This technical guide has provided an in-depth overview of the biological activities of this compound derivatives. The synthetic accessibility of these compounds, coupled with their potent and diverse pharmacological profile, underscores their significant potential in drug discovery. The detailed experimental protocols and mechanistic insights presented here are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this promising class of therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic Insights into the Anticancer Action of Novel 2‑Hydroxy-1,4-naphthoquinone Thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Dichlorophenylthiourea CAS number 6590-91-6 properties

An In-Depth Technical Guide to 2,6-Dichlorophenylthiourea (CAS 6590-91-6): Properties, Synthesis, and Research Applications

Introduction

This compound, identified by CAS Number 6590-91-6, is a distinct organosulfur compound belonging to the N-arylthiourea class.[1] Structurally, it is characterized by a thiourea moiety attached to a dichlorinated phenyl ring, a scaffold that imparts significant chemical reactivity and biological potential.[1] While seemingly a simple molecule, it serves as a valuable building block in organic synthesis and has been explored for applications ranging from agriculture to pharmacology.[1][] Phenylthiourea derivatives are a cornerstone in medicinal chemistry, recognized for their diverse biological activities, including enzyme inhibition and antimicrobial and antitumor properties.[3][4][5]

This technical guide offers a comprehensive exploration of this compound, designed for researchers and drug development professionals. It moves beyond a simple recitation of data to provide field-proven insights into its synthesis, characterization, potential applications, and safe handling. We will delve into the causality behind experimental choices and present self-validating protocols, grounding all claims in authoritative references.

Chapter 1: Core Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is the foundation of all subsequent research and development. These parameters govern its solubility, stability, reactivity, and potential for biological interaction.

Molecular Structure

The molecular architecture of this compound is fundamental to its chemical behavior. The presence of two chlorine atoms at the ortho positions of the phenyl ring creates significant steric hindrance, which can influence the conformation and reactivity of the adjacent N-H bond and the thiourea group.[6]

Caption: 2D Chemical Structure of N-(2,6-dichlorophenyl)thiourea.

Physicochemical Data Summary

Quantitative data provides a clear, comparative baseline for experimental design. The properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 6590-91-6 | [1][7] |

| Molecular Formula | C₇H₆Cl₂N₂S | [1][7][8] |

| Molecular Weight | 221.11 g/mol | [7][8][9] |

| Appearance | White to off-white crystalline powder | [1][7][9] |

| Melting Point | 157-159 °C | [7][9] |

| Boiling Point | 316.4 ± 52.0 °C (at 760 mmHg) | [7][9] |

| Density | 1.563 ± 0.06 g/cm³ (Predicted) | [7][9] |

| Water Solubility | Sparingly soluble (>33.2 µg/mL) | [1] |

| Solubility | DMSO (Sparingly), Methanol (Slightly) | [9] |

| pKa | 11.57 ± 0.70 (Predicted) | [1][9] |

| LogP | 2.6 - 3.4 | [7][10] |

| InChI Key | KUQHRGMPBWZVQR-UHFFFAOYSA-N | [1] |

Chapter 2: Synthesis and Structural Elucidation

The reliable synthesis and unambiguous characterization of a target molecule are paramount for its use in research. This chapter outlines a robust synthetic approach and the analytical techniques required for structural validation.

Proposed Synthetic Pathway

The synthesis of N-arylthioureas is a well-established transformation in organic chemistry. A common and efficient method proceeds via an isothiocyanate intermediate generated in situ. The proposed pathway for this compound starts from the commercially available 2,6-dichloroaniline.

The rationale for this two-step, one-pot approach is efficiency and high atom economy. First, the primary amine (2,6-dichloroaniline) reacts with a thiocarbonyl source, such as thiophosgene or, more safely, by reacting an amine with carbon disulfide in the presence of a base followed by reaction with an activating agent, to form an isothiocyanate. This highly reactive intermediate is not isolated but is immediately treated with ammonia (or an ammonium salt) to yield the final thiourea product. A related protocol involves the reaction of 2,6-dichloroaniline with ammonium thiocyanate in the presence of an acid catalyst, which generates the isothiocyanate in situ.[6]

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization Profile

Structural confirmation relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.[12]

-

¹H NMR: Due to the molecule's symmetry, the spectrum is expected to be relatively simple. The aromatic region should show two signals: a triplet for the proton at the C4 position and a doublet for the two equivalent protons at the C3 and C5 positions. The N-H protons will appear as two distinct broad singlets, which are exchangeable with D₂O.

-

¹³C NMR: The spectrum should display four distinct carbon signals: one for the thiocarbonyl (C=S) group (typically δ > 180 ppm), and three for the aromatic ring (C1, C2/C6, C3/C5, C4).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present.[11] Key expected absorption bands include N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=S stretching (a weaker band around 1200-1300 cm⁻¹), and C-Cl stretching (in the fingerprint region, <800 cm⁻¹).

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern.[12] The mass spectrum will show a molecular ion peak (M⁺) at m/z 220. A characteristic isotopic pattern (M⁺, M+2, M+4) in an approximate 9:6:1 ratio will be observed, confirming the presence of two chlorine atoms.

Protocol: Standard Spectroscopic Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible data for structural validation.

-

Sample Preparation (NMR):

-

Accurately weigh 5-10 mg of dry this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as it effectively solubilizes thioureas and contains exchangeable protons).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

-

-

Sample Preparation and Acquisition (IR):

-

Use an Attenuated Total Reflectance (ATR) accessory for solid-state analysis.

-

Place a small amount of the crystalline powder directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

-

Sample Preparation and Acquisition (MS):

-

For a non-volatile solid, Electrospray Ionization (ESI) is a suitable technique.

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source or inject it via an HPLC system.

-

Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Chapter 3: Applications and Areas of Scientific Interest

The unique structural features of this compound make it a compound of interest in several scientific domains.

Agrochemical Applications

This compound has been utilized in agriculture as a plant growth regulator and herbicide.[1] The proposed mechanism of action involves interference with the synthesis or transport of plant hormones, such as auxins, leading to the inhibition of growth in unwanted plants.[1] This mode of action is a common strategy in herbicide design, and the dichlorophenyl moiety is a well-known feature in many agrochemicals.

Pharmacological Potential of the Phenylthiourea Scaffold

While specific data on this compound is emerging, the broader class of phenylthiourea derivatives is rich with pharmacological activity.[4][5] Research has demonstrated their potential to modulate various biological targets. This compound has been specifically investigated for potential antimicrobial and antitumor properties.[1] Furthermore, it is recognized as a process-related impurity or synthetic intermediate for the antihypertensive drug Clonidine, making its characterization essential for pharmaceutical quality control.[13][14]

Key therapeutic targets associated with phenylthiourea derivatives include:

-

Tyrosinase Inhibition: Phenylthiourea is a classic inhibitor of tyrosinase, an enzyme crucial for melanin synthesis. This has implications for treating hyperpigmentation disorders.[3]

-

Kinase Inhibition: Certain N-acetyl-N'-phenylthiourea derivatives have been shown to inhibit tyrosine kinases like EGFR and HER-2, which are often overexpressed in cancer cells, thereby blocking downstream proliferation pathways.[3]

-

Virulence Factor Inhibition: In the context of infectious diseases, phenylthiourea derivatives have been developed as allosteric inhibitors of enzymes essential for bacterial survival, such as the PvdP tyrosinase in Pseudomonas aeruginosa, which is required for the synthesis of the iron-scavenging siderophore pyoverdine.[15]

Caption: Potential pharmacological targets of the phenylthiourea scaffold.

Chapter 4: Safety, Handling, and Toxicology

Ensuring laboratory safety is non-negotiable. Proper handling of this compound is critical due to its potential toxicity.

Hazard Identification and Precautions

The compound is classified as toxic. All handling should be performed within a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.

| Hazard Information | Code | Description | Reference(s) |

| Signal Word | Danger | ||

| Hazard Statements | H301+H311+H331 | Toxic if swallowed, in contact with skin, or if inhaled. | |

| H315 | Causes skin irritation. | [1] | |

| H319 | Causes serious eye irritation. | [1] | |

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | |

| P271 | Use only outdoors or in a well-ventilated area. | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

Toxicological Insights from Related Compounds

Direct toxicological studies on this compound are not extensively published in public literature. However, data from structurally related compounds can provide valuable context. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a well-studied herbicide with a defined toxicological profile.[16] Another related compound, 2,6-dichlorobenzonitrile, has been shown to be toxic to the olfactory mucosa, highlighting a potential route of toxicity for inhaled dichlorinated aromatic compounds.[17] These findings underscore the importance of avoiding inhalation and dermal contact when working with this compound.

Conclusion

This compound (CAS 6590-91-6) is a compound with established utility and significant potential. Its well-defined physicochemical properties and accessible synthetic routes make it a practical tool for organic chemists. While its application in agriculture is noted, its true potential may lie in the field of medicinal chemistry. As a member of the pharmacologically versatile phenylthiourea family, it represents a promising scaffold for the development of novel therapeutic agents targeting enzymes implicated in cancer, infectious diseases, and other conditions. Future research should focus on a systematic evaluation of its biological activity profile and a comprehensive assessment of its toxicological properties to fully unlock its potential in drug discovery and development.

References

- 1. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Acetyl-1-(2,6-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2,6-dichlorophenyl)thiourea | 6590-91-6-Molbase [molbase.com]

- 8. scbt.com [scbt.com]

- 9. N-(2,6-Dichlorophenyl)thiourea , 99 , 6590-91-6 - CookeChem [cookechem.com]

- 10. Compound N-(2,6-dichlorophenyl)thiourea - Chemdiv [chemdiv.com]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound | LGC Standards [lgcstandards.com]

- 14. veeprho.com [veeprho.com]

- 15. Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Olfactory toxicity resulting from dermal application of 2,6-dichlorobenzonitrile (dichlobenil) in the C57Bl mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 2,6-Dichlorophenylthiourea

An In-Depth Technical Guide to the Chemical Reactivity of 2,6-Dichlorophenylthiourea

This compound is an organosulfur compound belonging to the thiourea class of molecules.[1][] Its structure is characterized by a central thiourea core N-substituted with a 2,6-dichlorophenyl ring.[1] This substitution pattern is not merely a structural footnote; the steric and electronic properties of the dichlorinated ring profoundly influence the molecule's reactivity and, consequently, its utility. It appears as a white to off-white crystalline powder and is sparingly soluble in water.[1]

From a strategic standpoint in chemical synthesis, this compound serves as a versatile intermediate.[1] Its thiourea moiety is a reactive hub, capable of participating in a wide array of chemical transformations. This reactivity makes it a valuable precursor for constructing more complex molecular architectures, particularly heterocyclic systems that form the backbone of many pharmaceutical agents.[3][4] Notably, it is a key intermediate in the synthesis of Clonidine, an important antihypertensive drug.[5] Beyond its role as a synthetic building block, the broader class of thiourea derivatives is known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and agricultural applications as herbicides and plant growth regulators.[1][3][6]

This guide provides a detailed exploration of the chemical reactivity of this compound, offering field-proven insights into its synthetic transformations, the causality behind experimental choices, and its applications in modern drug development.

| Property | Value | Source |

| Chemical Formula | C₇H₆Cl₂N₂S | [1] |

| Molecular Weight | 221.11 g/mol | [1][7] |

| CAS Number | 6590-91-6 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 157-159 °C | |

| IUPAC Name | N-(2,6-dichlorophenyl)thiourea | [5] |

| Solubility | Sparingly soluble in water | [1] |

Synthesis of the Core Scaffold

The most direct and common synthesis of N-aryl thioureas involves the reaction of an aromatic amine with a source of thiocyanate. This acid-catalyzed reaction proceeds through an isothiocyanate intermediate, which is then attacked by another molecule of the amine. However, for a primary amine like 2,6-dichloroaniline, a more controlled one-pot procedure is typically employed.

Mechanistic Rationale

The synthesis hinges on the in-situ formation of 2,6-dichlorophenyl isothiocyanate. Ammonium thiocyanate, in the presence of a strong acid like HCl, generates thiocyanic acid (H-S-C≡N), which can isomerize to isothiocyanic acid (H-N=C=S). The primary amine, 2,6-dichloroaniline, attacks the electrophilic carbon of the isothiocyanate, followed by a proton transfer, to yield the final thiourea product. The use of heat is crucial to drive the reaction to completion.[8]

References

- 1. Page loading... [wap.guidechem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. veeprho.com [veeprho.com]

- 6. researchgate.net [researchgate.net]

- 7. Compound N-(2,6-dichlorophenyl)thiourea - Chemdiv [chemdiv.com]

- 8. 1-(3,4-DICHLOROPHENYL)-2-THIOUREA synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2,6-Dichlorophenylthiourea: Synthesis, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorophenylthiourea, a halogenated aromatic thiourea derivative, has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive review of the current research on this compound, with a focus on its synthesis, spectroscopic characterization, and an exploration of its potential biological activities. While research on this specific isomer is still developing, this guide synthesizes available data on the broader class of dichlorophenylthioureas and related derivatives to provide insights into its potential as a lead compound for drug discovery. Particular attention is given to its prospective antimicrobial and anticancer properties, drawing parallels from structurally similar compounds that have demonstrated notable bioactivity. This document aims to serve as a foundational resource for researchers and professionals in the field, highlighting both the knowns and the significant gaps in our understanding of this compound, thereby paving the way for future investigations.

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea, a versatile sulfur-containing organic compound, and its derivatives have long been recognized for their broad spectrum of biological activities.[1] The presence of the thioamide functional group (-(N-C=S)-) allows for diverse chemical modifications, leading to a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1][2] The ability of the thiourea moiety to form hydrogen bonds and coordinate with metal ions is believed to be a key factor in its interaction with biological targets.[3]

The introduction of halogen substituents, particularly chlorine, onto the aromatic ring of phenylthiourea derivatives can significantly modulate their physicochemical properties and biological activity. The position and number of chlorine atoms can influence lipophilicity, electronic effects, and steric hindrance, thereby affecting target binding and overall efficacy. Dichlorophenylthioureas, in particular, have shown promise as potent bioactive agents.[4] This guide focuses specifically on the 2,6-dichlorophenyl isomer, providing a detailed examination of its chemical and biological profile.

Synthesis and Characterization of this compound

The synthesis of N-arylthioureas is a well-established process in organic chemistry. While a specific protocol for the direct synthesis of this compound is not extensively detailed in the available literature, a reliable method can be extrapolated from the synthesis of its derivatives, such as 3-acetyl-1-(2,6-dichlorophenyl)thiourea.[5] The general approach involves the reaction of the corresponding aromatic amine with a thiocyanate salt in the presence of an acid.

General Synthesis Pathway

The synthesis of this compound can be conceptually broken down into two key steps: the in-situ formation of isothiocyanic acid from a thiocyanate salt and its subsequent nucleophilic attack by the primary amine, 2,6-dichloroaniline.

Caption: General Synthesis Workflow for this compound.

Experimental Protocol (Adapted)

The following is a generalized, step-by-step methodology for the synthesis of this compound, adapted from established procedures for similar compounds.[5][6]

-

Reaction Setup: To a solution of 2,6-dichloroaniline (1 equivalent) in a suitable organic solvent such as acetone or ethanol, add a solution of ammonium thiocyanate (1.1 equivalents) in water.

-

Acidification: Slowly add concentrated hydrochloric acid (1.1 equivalents) to the reaction mixture with constant stirring. The acid catalyzes the formation of isothiocyanic acid.

-

Reflux: Heat the reaction mixture to reflux for a period of 3 to 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Filtration: After completion of the reaction, cool the mixture to room temperature and pour it into cold water. The crude this compound will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure compound.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Characteristic Peaks/Signals |

| Infrared (IR) Spectroscopy | N-H stretching (approx. 3200-3400 cm⁻¹), C=S stretching (approx. 1200-1300 cm⁻¹), Aromatic C-H stretching (approx. 3000-3100 cm⁻¹), C-Cl stretching (approx. 700-800 cm⁻¹) |

| ¹H Nuclear Magnetic Resonance (NMR) | Aromatic protons (approx. 7.0-7.5 ppm, complex multiplet), N-H protons (broad singlets, variable chemical shift) |

| ¹³C Nuclear Magnetic Resonance (NMR) | Aromatic carbons (approx. 120-140 ppm), C=S carbon (approx. 180-190 ppm) |

Biological Activities of Dichlorophenylthiourea Derivatives

The biological potential of this compound is largely inferred from studies on its isomers and more complex derivatives. The dichlorophenyl moiety is a common feature in many bioactive compounds, and its presence in the thiourea scaffold is expected to confer significant pharmacological properties.

Antimicrobial Activity

Thiourea derivatives are known to possess a broad spectrum of antimicrobial activities.[2] A study on N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea demonstrated its efficacy against a range of bacterial and fungal strains.[7] The minimum inhibitory concentration (MIC) values for this derivative were reported to be in the range of 32 to 1024 µg/mL.[7] This suggests that the this compound core structure contributes to the observed antimicrobial effects. The proposed mechanism of action for thiourea derivatives often involves the disruption of the bacterial cell wall or interference with essential enzymatic processes.[8]

Table 2: Antimicrobial Activity of a this compound Derivative

| Microbial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 32 | [7] |

| Escherichia coli | >1024 | [7] |

| Pseudomonas aeruginosa | >1024 | [7] |

| Candida albicans | 256-32 | [7] |

Anticancer Activity

Numerous studies have highlighted the anticancer potential of dichlorophenylthiourea derivatives. For instance, 3,4-dichlorophenylthiourea has shown potent cytotoxic activity against various cancer cell lines, with IC50 values as low as 1.5 µM.[4] The mechanism of action for the anticancer effects of these compounds is thought to involve the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.[4] While specific data for the 2,6-dichloro isomer is lacking, its structural similarity to other active dichlorophenylthioureas suggests that it may also possess anticancer properties worthy of investigation.

Caption: Putative Anticancer Mechanism of Dichlorophenylthiourea Derivatives.

Structure-Activity Relationships (SAR)

The biological activity of phenylthiourea derivatives is highly dependent on the nature and position of the substituents on the phenyl ring. The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring in this compound is expected to have a significant impact on its bioactivity. The ortho-substitution pattern can induce a twisted conformation between the phenyl ring and the thiourea moiety, which may influence its binding to target proteins. Furthermore, the electron-withdrawing nature of the chlorine atoms can affect the electronic properties of the entire molecule, potentially enhancing its interaction with biological macromolecules.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide has summarized the available information on its synthesis, characterization, and potential biological activities, primarily by drawing parallels from its isomers and derivatives.

Key areas for future research include:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthesis protocol for this compound, along with its complete spectroscopic characterization (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry), is crucial.

-

Comprehensive Biological Screening: A systematic evaluation of the antimicrobial and anticancer activities of this compound against a wide panel of microbial strains and cancer cell lines is needed to determine its specific potency (MIC and IC50 values).

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects is essential for its further development as a drug candidate.

-

Analogue Synthesis and SAR Studies: The synthesis and biological evaluation of a library of this compound analogues with varying substituents on the thiourea nitrogen atoms would provide valuable insights into the structure-activity relationships and could lead to the identification of more potent and selective compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 3-Acetyl-1-(2,6-dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(3,4-DICHLOROPHENYL)-2-THIOUREA synthesis - chemicalbook [chemicalbook.com]

- 7. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: From Industrial Precursors to Therapeutic Candidates

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Dichlorophenylthiourea Compounds

The journey of the dichlorophenylthiourea scaffold is a compelling narrative in medicinal chemistry, illustrating the evolution of simple, often overlooked chemical moieties into a versatile class of compounds with significant therapeutic potential. Initially rooted in the broader history of synthetic dyes and industrial reagents, thiourea derivatives have carved a substantial niche in drug discovery. The introduction of dichlorophenyl groups was a critical step, a rational design choice driven by the need to modulate lipophilicity, electronic properties, and metabolic stability, thereby enhancing biological activity. This guide provides a senior application scientist's perspective on this journey, focusing on the causal links between chemical structure, synthetic strategy, and pharmacological function. We will explore the foundational synthesis protocols, delve into the mechanistic basis of their diverse biological activities, and present the data that substantiates their promise.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of dichlorophenylthioureas is intrinsically linked to the rise of synthetic organic chemistry in the 19th century. The foundational molecule, thiourea, a structural analog of urea where the oxygen atom is replaced by sulfur, gained prominence alongside the burgeoning aniline dye industry. Chemists like August Wilhelm von Hofmann laid the groundwork for aniline chemistry, which would become the bedrock for synthesizing a vast array of aromatic compounds.

The deliberate synthesis of N-aryl thioureas emerged from the need for versatile chemical intermediates. These compounds proved to be crucial starting materials for synthesizing a wide range of heterocyclic systems, such as benzothiazoles and 2-aminothiazoles. The true innovation, however, came with the systematic substitution of the aryl ring. The addition of chlorine atoms to the phenyl group, creating dichlorophenylthiourea, was a strategic decision rooted in the principles of medicinal chemistry. Halogenation is a time-tested method to increase a molecule's lipophilicity, enhancing its ability to cross biological membranes, and to alter its electronic profile, thereby influencing its interaction with biological targets. This structural modification unlocked a spectrum of potent biological activities, transforming a simple chemical intermediate into a promising pharmacophore.

Synthetic Pathways: From Precursors to Products

The synthesis of dichlorophenylthiourea derivatives is elegant in its simplicity, typically involving a one-pot reaction that is both efficient and versatile. The choice of starting materials and reaction conditions is paramount to achieving high yields and purity.

Core Synthesis Workflow

The most common and reliable method involves the reaction of a dichlorinated aniline with a source of thiocyanate, which generates an in situ isothiocyanate intermediate. This highly reactive intermediate is then immediately trapped by the aniline (or another amine) to form the final thiourea product.

Caption: General workflow for the synthesis of dichlorophenylthiourea.

Experimental Protocol: Synthesis of N-(3,4-Dichlorophenyl)thiourea[4]

This protocol is a self-validating system; successful synthesis is confirmed by the formation of a precipitate and verified by melting point and spectroscopic analysis.

1. Reagent Preparation & Rationale:

-

Dissolve 3,4-dichloroaniline (0.3 mol) in water, then add concentrated HCl (0.3 mol). The acid protonates the aniline, forming the aniline hydrochloride salt. This increases its solubility in the aqueous medium and activates it for the subsequent reaction.

-

Add ammonium thiocyanate (0.3 mol) to this solution. Ammonium thiocyanate serves as the sulfur and nitrogen source for the thiourea moiety.

2. Reaction & In Situ Intermediate Formation:

-

Heat the mixture under reflux for approximately 7 hours. The elevated temperature is crucial. It provides the activation energy needed for the aniline hydrochloride to react with thiocyanate, rearranging to form the dichlorophenyl isothiocyanate intermediate. This intermediate is highly electrophilic and is not isolated.

3. Nucleophilic Attack & Product Formation:

-

As the isothiocyanate forms, it is immediately attacked by a molecule of 3,4-dichloroaniline present in the reaction mixture. The nucleophilic amino group of the aniline adds to the electrophilic carbon of the isothiocyanate, forming the stable N,N'-disubstituted thiourea product.

4. Product Isolation and Purification:

-

Upon cooling, the N-(3,4-dichlorophenyl)thiourea product, being sparingly soluble in water, will precipitate out as a white solid.

-

Collect the crude product by vacuum filtration and wash with cold water to remove any remaining salts (like ammonium chloride).

-

For final purification, recrystallize the solid from a suitable solvent such as ethanol. This process removes more soluble impurities, yielding pure crystalline N-(3,4-dichlorophenyl)thiourea.

5. Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques:

- Melting Point: A sharp melting point indicates high purity. For N-(3,4-dichlorophenyl)thiourea, this is typically around 216-217°C (489–490 K).[1]

- Spectroscopy (IR, NMR): Infrared spectroscopy should show characteristic peaks for N-H and C=S stretching. NMR spectroscopy will confirm the specific arrangement of protons and carbons on the dichlorophenyl ring and the thiourea backbone.

- Mass Spectrometry: This will confirm the molecular weight of the compound (221.11 g/mol ).[1]

A Spectrum of Biological Activity: From Microbes to Cancer Cells

The dichlorophenylthiourea scaffold is a quintessential example of a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The specific substitution pattern of the chlorine atoms (e.g., 2,6-dichloro, 3,4-dichloro, 2,3-dichloro) plays a critical role in fine-tuning the compound's potency and selectivity against different biological targets.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of dichlorophenylthiourea derivatives against various cancer cell lines. These compounds often exhibit potent activity, in some cases surpassing that of established chemotherapy agents like cisplatin.

Key Findings:

-

Potent Cytotoxicity: Compounds like 3,4-dichlorophenylthiourea have demonstrated exceptionally low IC50 values, reaching the sub-micromolar range (e.g., 1.5 µM) against metastatic colon cancer cells (SW620).

-

Selectivity: Importantly, many of these derivatives show favorable selectivity, potently inhibiting the growth of cancer cells while having minimal effect on normal, healthy cells (e.g., HaCaT keratinocytes).

-

Structure-Activity Relationship (SAR): The position of the chlorine atoms is crucial. For instance, 3,4-dichloro and 4-trifluoromethylphenyl substitutions have been shown to impart high cytotoxic activity.

Table 1: Comparative Cytotoxicity (IC50) of Dichlorophenylthiourea Derivatives

| Compound ID | Substitution Pattern | Cell Line (Cancer Type) | IC50 (µM) | Reference |

|---|---|---|---|---|

| 1 | 3,4-Dichlorophenyl | SW620 (Metastatic Colon) | 1.5 ± 0.72 | |

| 2 | 2,5-Dichlorophenyl | SW620 (Metastatic Colon) | 5.8 ± 0.76 | |

| 3 | 4-Chlorophenyl | SW620 (Metastatic Colon) | 7.6 ± 1.75 |

| 4 | 3-Chloro-4-fluorophenyl | SW620 (Metastatic Colon) | ~6.0 | |

Antimicrobial and Antioxidant Properties

Beyond cancer, these compounds have shown promise in combating microbial infections and oxidative stress.

-

Antimicrobial Effects: Dichlorophenyl-substituted heterocycles, including those derived from thioureas, exhibit significant antibacterial and antifungal activity. For example, 1,3-bis(3,4-dichlorophenyl) thiourea has been synthesized and noted for its strong antioxidant properties.

-

Antioxidant Activity: The thiourea core can act as a radical scavenger. Derivatives have been evaluated using standard assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), demonstrating their capacity to neutralize harmful free radicals.

Anti-inflammatory and Other Activities

-

Anti-inflammatory Agents: By conjugating 2,3-dichlorophenyl piperazine with amino acids and converting them to thiourea derivatives, researchers have developed potent anti-inflammatory agents.

-

Plant Growth Regulation: Certain dichlorophenylthiourea compounds have also been explored in agriculture as herbicides and plant growth regulators, interfering with the synthesis of plant hormones.[1]

Mechanism of Action: Unraveling the Molecular Pathways

The therapeutic effects of dichlorophenylthiourea compounds stem from their ability to interact with and modulate specific cellular pathways. While the exact target can vary depending on the derivative, a recurring mechanism in their anticancer effect is the induction of programmed cell death, or apoptosis.

Induction of Apoptosis

Apoptosis is a clean, controlled mechanism of cell suicide that is essential for normal tissue homeostasis and is often dysregulated in cancer. Dichlorophenylthioureas have been shown to be potent inducers of this process.

Causality of Experimental Choices: To determine the mechanism of cell death, researchers employ a series of logical, self-validating experiments. The first step is often a cell viability assay (like the MTT assay) to confirm cytotoxicity. Once confirmed, the question becomes: is the cell death due to necrosis (a messy, inflammatory death) or apoptosis? Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is the gold standard to answer this. Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis, while PI only enters cells with compromised membranes (late apoptosis/necrosis).

Findings:

-

Studies have shown that effective dichlorophenylthiourea derivatives significantly increase the population of cells in late apoptosis or necrosis compared to untreated controls.

-

For example, 3,4-dichlorophenylthiourea induced late apoptosis in 95–99% of colon cancer cells and 73% of leukemia (K-562) cells at its IC50 concentration. This overwhelming shift towards apoptosis confirms it as a primary mechanism of its cytotoxic action.

Caption: Proposed mechanism of apoptosis induction by dichlorophenylthiourea.

Other Potential Mechanisms

The diverse activities suggest multiple mechanisms may be at play:

-

Enzyme Inhibition: Certain derivatives act as inhibitors of key enzymes like cholinesterase and tyrosinase.

-

Signaling Pathway Modulation: Halogenated phenyl-containing thioureas have been reported to inhibit critical cancer-related pathways, such as the Wnt/β-catenin signaling pathway and receptor kinases like VEGFR2 and EGFR.

Protocols for Biological Evaluation

Validating the biological activity of newly synthesized compounds requires robust and reproducible experimental protocols.

Protocol: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration of a dichlorophenylthiourea compound that inhibits the metabolic activity of a cancer cell line by 50% (IC50).

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., SW620) in a 96-well plate at a density of ~1 x 10⁴ cells per well. Allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the dichlorophenylthiourea compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., cisplatin).

-

Incubation: Incubate the plate for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect but not so long that the control cells become over-confluent.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Future Outlook and Drug Development Perspectives

The dichlorophenylthiourea scaffold remains a highly attractive starting point for the development of new therapeutic agents. The synthetic accessibility and the clear structure-activity relationships provide a solid foundation for further optimization.

Future Directions:

-

Target Deconvolution: While apoptosis induction is a known outcome, identifying the specific upstream protein target(s) for the most potent compounds is a critical next step. This will enable more rational, target-based drug design.

-

Pharmacokinetic Optimization: Future work should focus on improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are suitable for in vivo studies.

-

Combination Therapies: Exploring the synergistic effects of dichlorophenylthiourea derivatives with existing chemotherapies or targeted agents could lead to more effective and durable treatment regimens for complex diseases like cancer.

References

Navigating the Synthesis and Handling of 2,6-Dichlorophenylthiourea: A Technical Guide to Safety and Precaution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of 2,6-Dichlorophenylthiourea

This compound (CAS No. 6590-91-6) is a substituted thiourea derivative that, like many in its class, presents a double-edged sword to the scientific community.[1][2] On one hand, its structural motifs are of significant interest in medicinal chemistry and organic synthesis, with related compounds showing a wide range of biological activities, including antimicrobial and anticancer properties.[1] On the other hand, its chemical structure—a chlorinated aromatic ring coupled with a thiourea group—forewarns of significant toxicological properties that demand a rigorous and informed approach to its handling.

This guide, intended for laboratory professionals, moves beyond generic safety data sheet advisories to provide a deeper, mechanistic understanding of the hazards associated with this compound. By elucidating the "why" behind the "what" of safety protocols, this document aims to foster a culture of intrinsic safety in the laboratory, ensuring that the potential of this compound can be explored without compromising the well-being of researchers.

Part 1: Hazard Identification and Toxicological Profile

The primary and most critical aspect of working with this compound is a thorough understanding of its toxicological profile. The compound is classified as highly toxic through multiple routes of exposure.

GHS Classification:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3]

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[3]

-

Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[3]

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

The high acute toxicity of this compound places it in a category of substances that can cause severe health effects, or even death, following a single exposure. The mechanism of toxicity for many thiourea derivatives is complex, but some studies suggest that they can interfere with crucial biological processes. For instance, some thioureas are known to affect thyroid function, and their metabolism can lead to the formation of reactive intermediates.[4] The presence of the dichlorinated phenyl ring can enhance its lipophilicity, potentially facilitating its absorption through the skin and cell membranes, and may also influence its metabolic fate.

| Exposure Route | GHS Category 3 Criteria | Implication for Handling |

| Oral | 50 < LD50 ≤ 300 mg/kg body weight | Ingestion of even small amounts can be highly toxic. |

| Dermal | 200 < LD50 ≤ 1000 mg/kg body weight | Skin contact must be rigorously avoided as absorption can lead to systemic toxicity. |

| Inhalation (dust) | 0.5 < LC50 ≤ 1.0 mg/L (4-hour exposure) | The fine crystalline powder poses a significant inhalation hazard. |

This table summarizes the GHS criteria for Category 3 acute toxicity. The actual LD50/LC50 values for this compound fall within these ranges.

Part 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-Layered Defense

Given the high toxicity of this compound, a multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate personal protective equipment, is mandatory.

Engineering Controls: The First Line of Defense

The primary principle when handling this compound is to minimize the possibility of exposure. Therefore, all work with this compound in its powdered form must be conducted within a certified and properly functioning chemical fume hood. For procedures that may generate significant amounts of dust, a glove box or other form of containment is recommended. The face velocity of the fume hood should be regularly checked to ensure it meets institutional and regulatory standards (typically 80-120 feet per minute).

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following are the minimum requirements for handling this compound:

-

Hand Protection: Due to the compound's dermal toxicity, appropriate glove selection is critical. Given that it is a chlorinated aromatic compound, nitrile gloves offer good splash protection for incidental contact.[5][6] For extended contact or when handling larger quantities, double gloving with an outer glove made of a more resistant material like neoprene or Viton is recommended.[7] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8] A face shield should be worn in addition to goggles, especially when there is a risk of splashes or dust generation.

-

Skin and Body Protection: A lab coat, buttoned to its full length, is required. For procedures with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be used.

-